molecular formula C10H8BrNS B1291043 4-(2-Bromophenyl)-2-methyl-1,3-thiazole CAS No. 941717-01-7

4-(2-Bromophenyl)-2-methyl-1,3-thiazole

Cat. No. B1291043
CAS RN: 941717-01-7
M. Wt: 254.15 g/mol
InChI Key: SXJQVZDDCODIST-UHFFFAOYSA-N
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Description

Thiazoles are a class of heterocyclic compounds featuring a five-membered ring with sulfur and nitrogen as heteroatoms. They are of significant interest in medicinal chemistry due to their diverse biological activities. The compound "4-(2-Bromophenyl)-2-methyl-1,3-thiazole" is not directly mentioned in the provided papers, but related thiazole derivatives have been synthesized and studied for various biological activities, including as serotonin-3 receptor antagonists, COX-2 inhibitors, and antimicrobial agents .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the cyclization of thioamides or the reaction of α-haloketones with thiourea derivatives. For instance, a synthetic protocol using 1,3-dibromo-1,1-difluoro-2-propanone as a synthon has been reported for the chemoselective preparation of bromodifluoromethyl thiazoles . Another method described the synthesis of COX-2 inhibitor candidates by cyclocondensation of dithiocarbamate with 2-bromo-1-(4-methylsulfonylphenyl)ethanone . These methods could potentially be adapted for the synthesis of "4-(2-Bromophenyl)-2-methyl-1,3-thiazole" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the crystal structure and intermolecular interactions of a related compound, 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole, were analyzed using X-ray crystallography and quantum chemical methods . Such analyses provide insights into the conformation and electronic properties of the molecules, which are crucial for understanding their reactivity and biological activity.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including cyclocondensation, dehydration, and reactions with hydrazine derivatives to form a range of products with potential pharmacological properties . The reactivity of the thiazole ring allows for further functionalization and the creation of diverse chemical entities. The behavior of 4-hydroxy-1,3-thiazole derivatives toward acetic anhydride and bromine has been studied, indicating the potential for substitution reactions to modify the thiazole core .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like bromophenyl groups can affect these properties and the overall reactivity of the compound. The antimicrobial activity of some thiazole derivatives has been assessed, demonstrating their potential as therapeutic agents . Additionally, the hydrogen-bonding networks of 2-amino-4-phenyl-1,3-thiazole derivatives have been examined, revealing different packing motifs and interactions in the solid state .

Scientific Research Applications

Synthesis and Chemical Properties

4-(2-Bromophenyl)-2-methyl-1,3-thiazole is a key intermediate in the synthesis of complex molecules through palladium-catalyzed direct arylation. The efficiency of this process allows for the construction of 4-(2-bromophenyl)-2-methyl-5-arylthiazoles and further conversion into phenanthrothiazoles and 1,2-di(heteroaryl)benzenes, highlighting its versatility in organic synthesis and potential in drug discovery programs (Shi et al., 2017).

Biological Activities

The compound and its derivatives have been explored for their biological activities. For example, compounds structurally related to 4-(2-bromophenyl)-2-methyl-1,3-thiazole have been synthesized and evaluated for their antimicrobial activities, demonstrating the potential of this moiety in developing new antibacterial and antifungal agents (Güzeldemirci & Küçükbasmacı, 2010).

Material Science Applications

In material science, derivatives of 4-(2-bromophenyl)-2-methyl-1,3-thiazole have been investigated for their inhibition performance on steel corrosion, indicating its application in corrosion protection. Density Functional Theory (DFT) modeling and Monte Carlo simulations assess the inhibition performance of these compounds, highlighting their significance in materials chemistry (Obot et al., 2016).

Anticancer Research

There is ongoing research into the anticancer properties of thiazole derivatives, including those related to 4-(2-bromophenyl)-2-methyl-1,3-thiazole. These studies aim to identify new therapeutic agents by synthesizing novel compounds and evaluating their cytotoxicity against cancer cell lines, underscoring the compound's relevance in medicinal chemistry and oncology research (Gomha et al., 2017).

properties

IUPAC Name

4-(2-bromophenyl)-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNS/c1-7-12-10(6-13-7)8-4-2-3-5-9(8)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJQVZDDCODIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640467
Record name 4-(2-Bromophenyl)-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromophenyl)-2-methyl-1,3-thiazole

CAS RN

941717-01-7
Record name 4-(2-Bromophenyl)-2-methylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941717-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Bromophenyl)-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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